molecular formula C12H15N3O B13002882 1-Cyclopentyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide

1-Cyclopentyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B13002882
M. Wt: 217.27 g/mol
InChI Key: UPQNVOSQIJKNGG-UHFFFAOYSA-N
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Description

1-Cyclopentyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a synthetic compound with a unique structure that includes a cyclopentyl group, a prop-2-yn-1-yl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a base.

    Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be attached through a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-Cyclopentyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopentyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    1-Cyclopentyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate: Similar structure but with an ester group instead of an amide group.

    1-Cyclopentyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1-cyclopentyl-N-prop-2-ynylpyrazole-3-carboxamide

InChI

InChI=1S/C12H15N3O/c1-2-8-13-12(16)11-7-9-15(14-11)10-5-3-4-6-10/h1,7,9-10H,3-6,8H2,(H,13,16)

InChI Key

UPQNVOSQIJKNGG-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=NN(C=C1)C2CCCC2

Origin of Product

United States

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